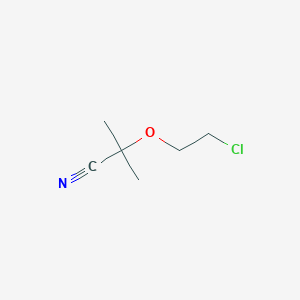







|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([OH:5])[C:3]#[N:4].[Cl:7][CH2:8][CH2:9]O>O.[Cl-].[Cl-].[Zn+2]>[Cl:7][CH2:8][CH2:9][O:5][C:2]([CH3:6])([CH3:1])[C:3]#[N:4] |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
45.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#N)(O)C
|
|
Name
|
|
|
Quantity
|
50.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCO
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
68.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 18–20 h at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
by heating under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
After returning to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture placed in a preheated oil bath
|
|
Type
|
CUSTOM
|
|
Details
|
(60° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled
|
|
Type
|
WASH
|
|
Details
|
washed with CH2Cl2 (5×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined CH2Cl2 extracts were dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product as a yellow liquid
|
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
|
Type
|
DISTILLATION
|
|
Details
|
was accomplished by vacuum distillation (10 mm Hg)
|
|
Type
|
CUSTOM
|
|
Details
|
boiling between 65–75° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCOC(C#N)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47.1 g | |
| YIELD: PERCENTYIELD | 63.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |